molecular formula C18H14BrNO5 B2878590 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 431891-56-4

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2878590
CAS No.: 431891-56-4
M. Wt: 404.216
InChI Key: DBKLMFOHHDMZOK-UHFFFAOYSA-N
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Description

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its bromine atom, dimethoxyphenyl group, and chromene-3-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the bromination of the corresponding chromene derivative. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions.

Biology: In biological research, 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other chemical products due to its chromene structure.

Comparison with Similar Compounds

  • 6-bromo-N-(2,3-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

  • 6-bromo-N-(3,4-dimethoxyphenyl)-2H-chromene-3-carboxamide

  • 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness: Compared to similar compounds, 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its specific substitution pattern and the presence of both bromine and dimethoxy groups. These features contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKLMFOHHDMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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